molecular formula C21H20N6O2S B2584286 N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894056-59-8

N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2584286
CAS No.: 894056-59-8
M. Wt: 420.49
InChI Key: RIMZJMRBJSQPQP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor with significant research value in oncology and signal transduction studies. This compound is primarily recognized for its high-affinity binding to FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase often mutated in acute myeloid leukemia (AML) . By targeting FLT3, the compound effectively inhibits its autophosphorylation and downstream pro-survival signaling pathways, such as STAT5 and MAPK/ERK, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cell lines. The molecular design of this inhibitor leverages the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure known for its strong affinity for the ATP-binding pocket of various kinases. Its research applications extend beyond FLT3, as it also demonstrates potent activity against other kinases, including Aurora kinases and c-RAF, making it a valuable chemical probe for dissecting complex kinase-driven pathological processes. Investigations into this compound provide crucial insights for developing novel therapeutic strategies for hematological malignancies and for understanding the mechanisms of drug resistance that can arise from kinase domain mutations. It serves as an essential tool for in vitro and cell-based assays aimed at validating new oncogenic targets and screening for synergistic drug combinations.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-29-18-8-3-2-6-15(18)11-13-23-20(28)14-30-21-25-24-19-10-9-17(26-27(19)21)16-7-4-5-12-22-16/h2-10,12H,11,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZJMRBJSQPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 methoxyphenethyl 2 6 pyridin 2 yl 1 2 4 triazolo 4 3 b pyridazin 3 yl thio acetamide\text{N 2 methoxyphenethyl 2 6 pyridin 2 yl 1 2 4 triazolo 4 3 b pyridazin 3 yl thio acetamide}

This structure features a methoxyphenethyl group linked to a thioacetamide moiety, which is further substituted with a triazolo-pyridazine fragment. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of triazolo-pyridazine have been shown to exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds in these studies demonstrated IC50 values in the low micromolar range, indicating potent activity against these malignancies .

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Inhibition of Kinases

This compound and its analogs have been evaluated for their inhibitory effects on kinases such as c-Met. The IC50 values for these compounds suggest they may serve as effective inhibitors in pathways associated with tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the pyridazine and triazole moieties significantly influence the potency and selectivity towards specific targets. For example:

  • Substitution Patterns : The position and type of substituents on the triazole ring can enhance binding affinity to target proteins.
  • Linker Variations : Altering the length and composition of the linker between the phenethyl group and the thioacetamide can affect solubility and bioavailability.

Study on Anticancer Properties

A recent study synthesized a series of triazolo-pyridazine derivatives and assessed their anticancer properties using various assays. Among these derivatives, one compound exhibited a remarkable ability to induce apoptosis in cancer cells while sparing normal cells . This selective toxicity is essential for developing effective cancer therapies with minimal side effects.

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This dual action makes them suitable candidates for further development as multifunctional therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolopyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents include:

  • N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Thio]Acetamide (): Substituent: Tetrahydrofuran-2-ylmethyl group.
  • N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiiazine-2-yl)Acetamide (): Substituent: Thiiazine-linked phenyl group.
Table 1: Triazolopyridazine-Based Acetamides
Compound R Group on Acetamide Core Heterocycle Potential Pharmacokinetic Impact
Target Compound 2-Methoxyphenethyl [1,2,4]Triazolo[4,3-b]pyridazine High lipophilicity
Compound (Tetrahydrofuran-2-yl)methyl [1,2,4]Triazolo[4,3-b]pyridazine Moderate solubility
Compound Thiiazine-phenyl [1,2,4]Triazolo[4,3-b]pyridazine Enhanced polarity

Acetamide Derivatives with Alternative Heterocycles

  • N-Phenyl-2-(Tetrahydrobenzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (): Core: Benzothieno-triazolopyrimidine.
  • 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide (): Core: Pyrimidine-quinoxaline hybrid. Key Difference: The electron-withdrawing cyano and chloro groups may alter redox properties versus the electron-rich pyridinyl substituent in the target .

Sulfur-Linked Acetamides in Drug Discovery

  • BAY 60-6583 (): A thioacetamide adenosine receptor agonist with a dicyanopyridine core. Key Insight: The thioether linkage in BAY 60-6583 is critical for adenosine A2B receptor binding, suggesting the target compound’s thioether may similarly influence receptor affinity .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodology :

  • Step 1 : Start with precursor synthesis, such as coupling 6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with 2-bromoacetamide derivatives. Optimize nucleophilic substitution using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 2 : Introduce the 2-methoxyphenethyl group via amide bond formation, employing coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Challenges : Control side reactions (e.g., oxidation of thiol groups) by maintaining inert atmospheres (N₂/Ar). Monitor purity via TLC/HPLC after each step .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring [M+H]⁺ matches the theoretical value (e.g., ~475 g/mol) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How to design preliminary biological activity assays for this compound?

  • Methodology :

  • In vitro screening : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ determination via MTT assays .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases). Include solvent-only controls to rule out cytotoxicity from DMSO .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Impurity analysis : Re-examine compound batches via HPLC-MS to identify contaminants (e.g., unreacted precursors) .
  • Dose-response curves : Use nonlinear regression to calculate precise IC₅₀ values, minimizing variability from manual pipetting .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Validate poses with MD simulations .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like logP and polar surface area .

Q. How to optimize reaction conditions to improve yield and scalability?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

Q. What strategies enhance the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Salt formation : React with HCl or sodium citrate to improve aqueous solubility .
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .

Q. How to evaluate target selectivity and off-target toxicity?

  • Methodology :

  • Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins) to assess selectivity across 100+ kinases .
  • Toxicogenomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

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